molecular formula C22H33ClN2O2 B607609 Gboxin CAS No. 2101315-36-8

Gboxin

Cat. No.: B607609
CAS No.: 2101315-36-8
M. Wt: 393.0 g/mol
InChI Key: UBWVTCCKVGOTBG-VYZBTARASA-M
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Mechanism of Action

Target of Action

Gboxin, an oxidative phosphorylation (OXPHOS) inhibitor, specifically targets the F0F1 ATPase complex V . This complex is a part of the mitochondrial oxidative phosphorylation complexes .

Mode of Action

This compound relies on its positive charge to associate with mitochondrial oxidative phosphorylation complexes . This association is dependent on the proton gradient of the inner mitochondrial membrane . This compound inhibits the activity of F0F1 ATP synthase , which is a crucial enzyme in the process of ATP synthesis.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative phosphorylation (OXPHOS) pathway . By inhibiting the F0F1 ATP synthase, this compound disrupts the process of ATP synthesis, which is a key energy production mechanism in cells . This disruption compromises oxygen consumption in glioblastoma cells .

Pharmacokinetics

These factors lead to insufficient this compound accumulation at glioblastoma sites, limiting its clinical application . A biomimetic nanomedicine (hm-nps@g) has been developed by coating a cancer cell-mitochondria hybrid membrane (hm) on the surface of this compound-loaded nanoparticles . This approach improves the pharmacokinetic profile of this compound, enhancing its blood circulation and tumor accumulation .

Result of Action

This compound specifically inhibits the growth of primary mouse and human glioblastoma cells . It rapidly and irreversibly compromises oxygen consumption in glioblastoma cells . This leads to the eventual death of glioblastoma tumor cells .

Action Environment

The action of this compound is influenced by the unique physicochemical environment within glioblastoma stem cell (GSC) mitochondria . Normal body cells can evade the inhibitory effect of this compound on OXPHOS by opening the mitochondrial permeability transition pore (mPTP), which maintains a lower mitochondrial inner membrane potential . This mechanism prevents the significant impact of this compound on normal body cells .

Biochemical Analysis

Biochemical Properties

Gboxin is known to play a significant role in biochemical reactions, particularly in inhibiting the activity of the F0F1 ATPase complex V . This complex is a crucial component of the mitochondrial oxidative phosphorylation system, which is responsible for ATP synthesis .

Cellular Effects

This compound has been observed to have specific effects on various types of cells, particularly glioblastoma cells . It specifically inhibits the growth of these cells but does not affect the growth of mouse embryonic fibroblasts or neonatal astrocytes . This compound rapidly and irreversibly compromises oxygen consumption in glioblastoma cells .

Molecular Mechanism

The molecular mechanism of this compound involves its positive charge, which allows it to associate with mitochondrial oxidative phosphorylation complexes . This association is dependent on the proton gradient of the inner mitochondrial membrane . This compound inhibits the activity of the F0F1 ATP synthase, thereby disrupting oxidative phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a rapid and irreversible effect on glioblastoma cells . It quickly compromises oxygen consumption in these cells

Dosage Effects in Animal Models

It has been noted that this compound exhibits toxicity to established human cancer cell lines of diverse organ origin .

Metabolic Pathways

This compound is involved in the oxidative phosphorylation pathway, where it inhibits the F0F1 ATPase complex V . This complex is a key player in the synthesis of ATP, the main energy currency of cells .

Transport and Distribution

It is known that this compound relies on its positive charge to associate with mitochondrial oxidative phosphorylation complexes .

Subcellular Localization

This compound is known to accumulate inside the mitochondria of glioblastoma cells . This localization is crucial for its ability to inhibit the F0F1 ATPase complex V and disrupt oxidative phosphorylation .

Preparation Methods

The preparation of Gboxin involves several synthetic steps. The process begins with the reaction of o-phenylenediamine with N-propionaldehyde to prepare 2-ethyl-1H-benzimidazole. This intermediate undergoes N-alkylation with chloroacetic acid-L-menthyl ester to generate 2-(2-ethyl-1H-benzimidazole) acetic acid-L-menthyl ester. The next step involves methylation using methyl iodide to produce benzimidazolium salt. Finally, iodide ions are exchanged with chloride ions using an ion exchange resin to obtain the final product, this compound . This method is advantageous due to its short process route, mild conditions, simple operation, low equipment requirements, high purity, and high yield, making it suitable for industrial production .

Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1/t16-,17+,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWVTCCKVGOTBG-VYZBTARASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=[N+](C2=CC=CC=C2N1CC(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2101315-36-8
Record name 1H-Benzimidazolium, 2-ethyl-1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2101315-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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